molecular formula C16H18N2O2S B8722010 N-benzyl-2-butyramidothiophene-3-carboxamide CAS No. 545379-53-1

N-benzyl-2-butyramidothiophene-3-carboxamide

Cat. No.: B8722010
CAS No.: 545379-53-1
M. Wt: 302.4 g/mol
InChI Key: HWKHMFYGWLGCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-butyramidothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-butyramidothiophene-3-carboxamide typically involves the amidation of a thiophene carboxylic acid derivative with a benzylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-butyramidothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-butyramidothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-butyramidothiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butanamide group and its position on the thiophene ring can affect its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

545379-53-1

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-benzyl-2-(butanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-2-6-14(19)18-16-13(9-10-21-16)15(20)17-11-12-7-4-3-5-8-12/h3-5,7-10H,2,6,11H2,1H3,(H,17,20)(H,18,19)

InChI Key

HWKHMFYGWLGCLY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CS1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-[(benzylamino)carbonyl]thien-2-ylcarbamate (2-2, 500 mg, 1.50 mmol, 1 equiv) was saturated with HCl gas at 0° C., and the resulting solution was stirred at 0° C. for 1 h, then allowed to warm to 23° C. and stirred for 1 h. The reaction mixture was concentrated and the residue was dissolved in pyridine (10 mL). The resulting solution was cooled to 0° C., and butyryl chloride (420 μL, 4.04 mmol, 2.69 equiv) was added in three equal portions over 1 h. The reaction mixture was partitioned between aqueous sodium bicarbonate solution and ethyl acetate (50 mL). The organic layer was dried over sodium sulfate and concentrated. The residue was purified by flash column (hexanes initially, grading to 100% ethyl acetate) to give N-benzyl-2-(butyrylamino)thiophene-3-carboxamide (2-3) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 7.36 (m, 5H), 6.92 (d, 1H, J=6.1 Hz), 6.76 (d, 1H, J=5.8 Hz), 6.23 (s, 1H), 4.62 (d, 2H, J=5.8 Hz), 2.47 (t, 2H, J=7.3 Hz), 1.80 (sextet, 2H, J=7.3 Hz), 1.01 (t, 3H, J=7.3 Hz).
Name
tert-butyl 3-[(benzylamino)carbonyl]thien-2-ylcarbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
420 μL
Type
reactant
Reaction Step Three

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